![molecular formula C16H37BrN2O3Si B14361015 N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine CAS No. 90375-67-0](/img/structure/B14361015.png)
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine is a compound that features both bromine and silyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 2-bromoethylamine with 3-(tripropoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts may also be employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The silyl group can be hydrolyzed in the presence of water or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and ammonia.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with ammonia can yield ethylenediamine derivatives.
Aplicaciones Científicas De Investigación
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N1-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the silyl group can undergo hydrolysis. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(2-Chloroethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
- N~1~-(2-Iodoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
Propiedades
Número CAS |
90375-67-0 |
|---|---|
Fórmula molecular |
C16H37BrN2O3Si |
Peso molecular |
413.47 g/mol |
Nombre IUPAC |
N'-(2-bromoethyl)-N-(3-tripropoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H37BrN2O3Si/c1-4-13-20-23(21-14-5-2,22-15-6-3)16-7-9-18-11-12-19-10-8-17/h18-19H,4-16H2,1-3H3 |
Clave InChI |
CANRHCFYQJYJIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Si](CCCNCCNCCBr)(OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)
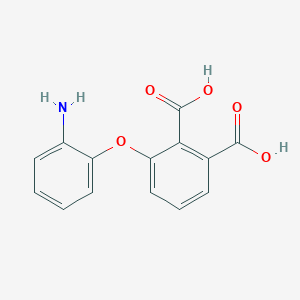
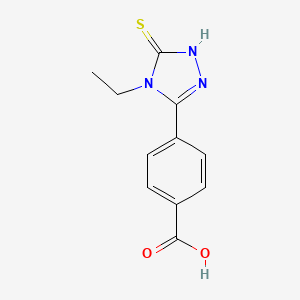
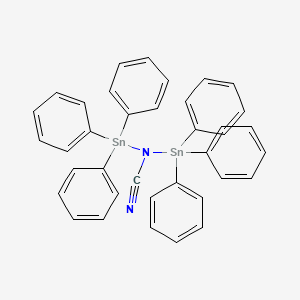
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
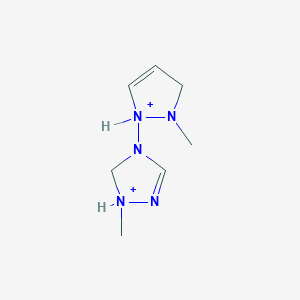
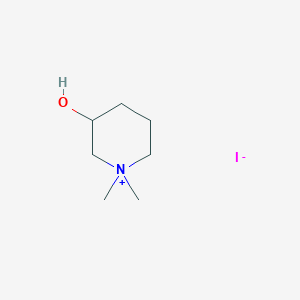


![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
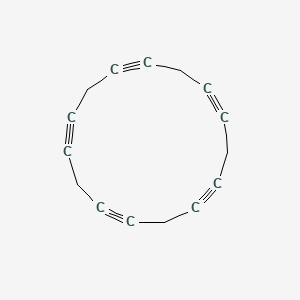
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
